molecular formula C40H47FN2O8 B601616 Atorvastatin Impurity 16 CAS No. 1450739-65-7

Atorvastatin Impurity 16

Cat. No. B601616
M. Wt: 702.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Atorvastatin Impurity 16” is an impurity associated with atorvastatin, a widely used antilipemic drug. Atorvastatin belongs to the statin class of medications and is commonly prescribed to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . Impurities like “Impurity 16” can impact drug stability, efficacy, and safety.


Molecular Structure Analysis

  • Chemical Name: 2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid .

Scientific Research Applications

Stability-Indicating Methods and Impurity Profiling

A study by Elena Trajchova Kovachovska et al. (2022) developed a new stability-indicating method to evaluate the impurity profile of Atorvastatin film-coated tablets. This method aims to identify any changes in the impurity profile over time under various stress factors, ensuring quality control across different suppliers of active pharmaceutical ingredients (API) and excipients. This research underscores the significance of monitoring impurities like Atorvastatin Impurity 16 for maintaining drug quality and efficacy.

Forced Degradation Studies

Maja Hadzieva Gigovska et al. (2018) optimized experimental conditions for forced degradation of atorvastatin using an experimental design approach. This study aimed to understand the significant factors responsible for atorvastatin degradation, which includes the formation of impurities such as Atorvastatin Impurity 16. The degradation products were identified using advanced chromatographic and mass spectrometric techniques, providing insights into the stability and quality of atorvastatin formulations Maja Hadzieva Gigovska et al., 2018.

MALDI Mass Spectrometry Imaging for Impurity Assessment

Lívia Riberti Rodrigues et al. (2014) employed matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) for in situ assessment of atorvastatin impurities, including the atorvastatin lactone. This innovative approach allows for the direct quantification of impurities on drug tablets, offering a rapid and efficient method for quality control without the need for extensive sample preparation typically associated with chromatographic techniques Lívia Riberti Rodrigues et al., 2014.

Isolation and Characterization of Degradation Impurities

The work by R. Desai and Suresh Koradia (2019) focused on the isolation and characterization of unknown degradation impurities of Atorvastatin calcium in combination formulations. This study utilized modern separation and characterization techniques to identify and quantify degradation products, which is crucial for understanding the stability and safety of atorvastatin and its formulations R. Desai and Suresh Koradia, 2019.

properties

CAS RN

1450739-65-7

Product Name

Atorvastatin Impurity 16

Molecular Formula

C40H47FN2O8

Molecular Weight

702.83

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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